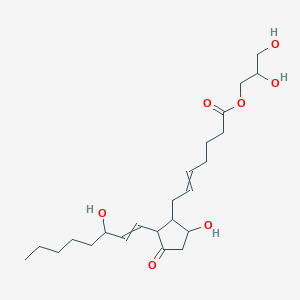

Prostaglandin D2-1-glyceryl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydroxypropyl 7-[5-hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]hept-5-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-21,24-27H,2-3,5-6,8-11,14-16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSHXGOINMVSGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)OCC(CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The COX-2 Mediated Conversion of 2-Arachidonoylglycerol to Prostaglandin D2-Glycerol Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endocannabinoid system, a complex network of lipids, receptors, and enzymes, plays a crucial role in regulating a myriad of physiological processes. A key component of this system is 2-arachidonoylglycerol (2-AG), the most abundant endogenous cannabinoid. While the primary metabolic fate of 2-AG is hydrolysis by monoacylglycerol lipase (MAGL), an alternative and increasingly significant pathway involves its oxygenation by cyclooxygenase-2 (COX-2). This pathway leads to the formation of a class of bioactive lipids known as prostaglandin glycerol esters (PG-Gs). This technical guide provides an in-depth exploration of a specific branch of this pathway: the COX-2 mediated metabolism of 2-AG to prostaglandin D2-glycerol ester (PGD2-G), a molecule with emerging roles in inflammation and cellular signaling.

This document details the core biochemical transformations, provides summaries of quantitative data, outlines experimental protocols for studying this pathway, and includes visualizations of the key processes to facilitate a comprehensive understanding for researchers and drug development professionals.

The Core Metabolic Pathway

The conversion of 2-AG to PGD2-G is a two-step enzymatic cascade. The initial and rate-limiting step is the oxygenation of 2-AG by COX-2, followed by the isomerization of the resulting intermediate by prostaglandin D synthase (PGDS).

-

COX-2 Mediated Oxygenation of 2-AG: 2-AG serves as a substrate for the cyclooxygenase activity of COX-2, which catalyzes the addition of two molecules of oxygen to the arachidonoyl backbone.[1] This reaction produces the unstable intermediate, prostaglandin H2-glycerol ester (PGH2-G).[1] It is noteworthy that 2-AG is a selective substrate for COX-2, with COX-1 exhibiting significantly lower efficiency in metabolizing this endocannabinoid.

-

PGDS-Mediated Isomerization of PGH2-G: The PGH2-G intermediate is then acted upon by prostaglandin D synthase (PGDS). This enzyme catalyzes the isomerization of the endoperoxide bridge in PGH2-G to form the final product, PGD2-G.[1] There are two main isoforms of PGDS, the lipocalin-type (L-PGDS) and the hematopoietic (H-PGDS), both of which can catalyze this reaction. Studies have shown that PGD, PGE, and PGI synthases can isomerize PGH2-G at rates comparable to those observed with their native substrate, PGH2.[2]

digraph "2-AG_to_PGD2-G_Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.6];

node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

"2-Arachidonoylglycerol (2-AG)" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"PGH2-Glycerol Ester (PGH2-G)" [fillcolor="#FBBC05", fontcolor="#202124"];

"PGD2-Glycerol Ester (PGD2-G)" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"2-Arachidonoylglycerol (2-AG)" -> "PGH2-Glycerol Ester (PGH2-G)" [label="Cyclooxygenase-2 (COX-2)"];

"PGH2-Glycerol Ester (PGH2-G)" -> "PGD2-Glycerol Ester (PGD2-G)" [label="Prostaglandin D Synthase (PGDS)"];

}

Workflow for LC-MS/MS quantification of PGD2-G.

Conclusion

The COX-2 mediated metabolism of 2-AG to PGD2-G represents a significant intersection of the endocannabinoid and eicosanoid signaling pathways. A thorough understanding of this metabolic route, including the enzymes involved, their kinetics, and the methods to study them, is crucial for researchers investigating the roles of these bioactive lipids in health and disease. This technical guide provides a foundational resource for such investigations, offering detailed protocols and a summary of the current quantitative knowledge. Further research is warranted to fully elucidate the physiological and pathological significance of PGD2-G and to explore the therapeutic potential of targeting this pathway.

References

- 1. Oxygenation of the endocannabinoid, 2-arachidonylglycerol, to glyceryl prostaglandins by cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of the endocannabinoids, 2-arachidonylglycerol and anandamide, into prostaglandin, thromboxane, and prostacyclin glycerol esters and ethanolamides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of Prostaglandin D2-Glyceryl Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin D2-glyceryl ester (PGD2-G) is an endogenous lipid mediator synthesized from the endocannabinoid 2-arachidonoylglycerol (2-AG) via the cyclooxygenase-2 (COX-2) pathway.[1][2][3] As a member of the growing class of prostaglandin-glyceryl esters (PG-Gs), PGD2-G is gaining significant attention for its distinct biological activities, particularly its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the physical and chemical properties of PGD2-G, detailed experimental protocols, and an exploration of its signaling pathways, designed to support researchers in the fields of pharmacology, biochemistry, and drug development.

Physical and Chemical Properties

PGD2-glyceryl esters are structurally similar to prostaglandins, featuring a 20-carbon skeleton with a five-membered ring. The key distinction is the presence of a glyceryl ester at the C-1 carboxyl group instead of a free acid. This structural modification significantly influences the molecule's polarity, solubility, and biological activity.

It is important to note that PGD2-G exists as an equilibrium mixture of the 1-glyceryl and 2-glyceryl esters in aqueous media. The 2-glyceryl ester form is initially produced, but it rapidly equilibrates to the more stable 1-glyceryl ester, resulting in a typical ratio of approximately 10:90 (2-glyceryl:1-glyceryl).[4]

Table 1: Physical and Chemical Properties of PGD2-1-Glyceryl Ester

| Property | Value | Source(s) |

| Formal Name | 9α,15S-dihydroxy-11-oxo-prosta-5Z,13E-dien-1-oic acid, 1-glyceryl ester | [4] |

| IUPAC Name | 2,3-dihydroxypropyl (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate | |

| Synonyms | PGD2-1-glyceryl ester, PGD2-G | [4] |

| CAS Number | 309260-52-4 | [4] |

| Molecular Formula | C23H38O7 | [4] |

| Molecular Weight | 426.6 g/mol | [4] |

| Appearance | Solid | |

| Purity | ≥95% (typically as a 9:1 mixture of 1- and 2-glyceryl esters) | [4] |

| Solubility | DMF: 10 mg/mLDMSO: 10 mg/mLEthanol: 10 mg/mLPBS (pH 7.2): 0.1 mg/mL | [4] |

| Storage | -80°C | [4] |

| Stability | ≥ 2 years at -80°C | [4] |

Biosynthesis and Signaling Pathways

The synthesis of PGD2-G is a multi-step enzymatic process that intersects the endocannabinoid and prostanoid pathways.

Biosynthesis of PGD2-Glyceryl Ester

The biosynthetic pathway of PGD2-glyceryl ester begins with the endocannabinoid 2-arachidonoylglycerol (2-AG).

References

- 1. benchchem.com [benchchem.com]

- 2. Prostaglandin D2-1-glyceryl ester | Benchchem [benchchem.com]

- 3. Implication of the anti-inflammatory bioactive lipid prostaglandin D2-glycerol ester in the control of macrophage activation and inflammation by ABHD6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

The Discovery and Biological Significance of Prostaglandin Glycerol Esters: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, biosynthesis, metabolism, and biological activities of prostaglandin glycerol esters (PG-Gs). First identified as products of the cyclooxygenase-2 (COX-2) mediated oxygenation of the endocannabinoid 2-arachidonoylglycerol (2-AG), these lipid mediators have emerged as a novel class of signaling molecules with distinct physiological roles. This document details the key experimental methodologies used to identify and characterize PG-Gs, presents quantitative data on their enzymatic processing and cellular effects, and illustrates their known signaling pathways. It is intended for researchers, scientists, and drug development professionals working in the fields of lipidomics, endocannabinoid research, and inflammation.

Introduction: A New Branch of the Eicosanoid Family

The discovery of prostaglandin glycerol esters (PG-Gs) unveiled a significant metabolic link between the endocannabinoid and eicosanoid signaling pathways. In 2000, Kozak, Rowlinson, and Marnett reported that the endocannabinoid 2-arachidonoylglycerol (2-AG) is an excellent substrate for cyclooxygenase-2 (COX-2), an enzyme well-known for its role in converting arachidonic acid into prostaglandins.[1] This enzymatic reaction was found to be as efficient as the conversion of arachidonic acid itself, leading to the formation of a novel class of lipids: the prostaglandin glycerol esters.[1]

The initial product of this reaction is prostaglandin H2 glycerol ester (PGH2-G), which serves as a precursor for a variety of other PG-Gs, including those of the E, D, and F series, through the action of downstream prostaglandin synthases.[1][2] Subsequent research has demonstrated that these molecules are not merely metabolic byproducts but possess unique biological activities, distinct from both their endocannabinoid precursors and their free acid prostaglandin counterparts.[3] For instance, PGE2-G has been shown to mobilize intracellular calcium and activate downstream signaling cascades in a manner independent of PGE2 receptors.[4] This guide will delve into the technical details of the discovery and characterization of these intriguing molecules.

Biosynthesis and Metabolism of Prostaglandin Glycerol Esters

The primary pathway for the formation of prostaglandin glycerol esters is the oxygenation of 2-AG by COX-2.[1] COX-1 can also oxygenate 2-AG, but with approximately 20-fold less efficiency. The resulting PGH2-G is then metabolized by various prostaglandin synthases to yield a range of PG-Gs, including PGE2-G, PGD2-G, PGF2α-G, and PGI2-G. Thromboxane synthase, however, is inefficient at utilizing PGH2-G as a substrate.[5]

The metabolic fate of PG-Gs is an important determinant of their biological activity. These esters can be hydrolyzed by enzymes such as monoacylglycerol lipase (MGL) and fatty acid amide hydrolase (FAAH) to release the corresponding free acid prostaglandin.[6] The rate of this hydrolysis varies significantly between species. For example, PGE2-G is rapidly hydrolyzed in rat plasma but is much more stable in human plasma.[7]

Enzymatic Metabolism of Prostaglandin Glycerol Esters

The enzymatic processing of prostaglandin glycerol esters is a key factor in regulating their biological activity. The following tables summarize the available quantitative data on the interaction of PG-Gs with key metabolic enzymes.

Table 1: Hydrolysis of Prostaglandin Glycerol Esters by Monoacylglycerol Lipase (MGL)

| Substrate | Km (μM) | kcat (min⁻¹) | kcat/Km (min⁻¹μM⁻¹) |

| PGE2-G | 100 ± 20 | 0.8 ± 0.1 | 0.008 |

| PGD2-G | 100 ± 20 | 0.4 ± 0.04 | 0.004 |

| PGF2α-G | 200 ± 60 | 0.4 ± 0.05 | 0.002 |

| 2-AG | 400 ± 80 | 14 ± 1 | 0.035 |

Data sourced from Rouzer et al. (2009) Biochemistry.[6]

Table 2: Pharmacokinetic Properties of PGE2-G

| Species | Matrix | Half-life (t½) |

| Rat | Plasma | 14 seconds |

| Human | Plasma | > 10 minutes |

| Human | Whole Blood | ~7 minutes |

Data sourced from Kozak et al. (2001) J. Biol. Chem.[7]

Biological Activities and Signaling Pathways

Prostaglandin glycerol esters exhibit a range of biological activities, particularly in the context of inflammation and cellular signaling. A significant finding was the ability of PGE2-G to induce a rapid and robust, concentration-dependent increase in intracellular calcium in the murine macrophage-like cell line, RAW264.7.[4] This effect was observed at picomolar concentrations and was independent of the hydrolysis of PGE2-G to PGE2.[4]

Further investigation revealed that this calcium mobilization is mediated by the nucleotide receptor P2Y6, for which PGE2-G is a potent agonist with an EC50 value in the picomolar range.[8] Activation of P2Y6 by PGE2-G leads to the stimulation of phospholipase C, the production of inositol trisphosphate (IP3), and the subsequent activation of protein kinase C (PKC) and the extracellular signal-regulated kinase (ERK) pathway.[4]

In addition to this G-protein coupled receptor pathway, there is evidence that some PG-Gs or their metabolites can activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of lipid metabolism and inflammation.[9]

Signaling Pathway of PGE2-G

The following diagram illustrates the signaling cascade initiated by the binding of PGE2-G to its receptor.

Caption: Signaling pathway of PGE2-G via the P2Y6 receptor.

Quantitative Data on Biological Activity

The following table summarizes the key quantitative data related to the biological activity of PGE2-G.

Table 3: Cellular Activity of PGE2-G

| Cell Line | Assay | Parameter | Value |

| RAW264.7 | Calcium Mobilization | EC50 | 1.0 pM |

| H1819 | Calcium Mobilization | EC50 | 0.7 ± 0.1 pM |

| HEK293 (hP2RY6) | Calcium Mobilization | EC50 | ~1 pM |

Data sourced from Nirodi et al. (2004) PNAS and Brüser et al. (2017) Sci. Rep.[4][8][10]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of prostaglandin glycerol esters.

Quantification of Prostaglandin Glycerol Esters by LC-MS/MS

A common method for the sensitive and specific quantification of PG-Gs is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Protocol Overview:

-

Sample Preparation: Biological samples (e.g., cell culture medium, plasma) are spiked with deuterated internal standards (e.g., PGE2-G-d5).

-

Solid-Phase Extraction (SPE): Analytes are purified and concentrated from the biological matrix using a reverse-phase SPE cartridge.

-

HPLC Separation: The extracted analytes are separated on a reverse-phase HPLC column.

-

Mass Spectrometric Detection: The separated compounds are ionized using electrospray ionization (ESI) in positive ion mode and detected by a triple-quadrupole mass spectrometer using selected reaction monitoring (SRM).

Caption: Workflow for LC-MS/MS quantification of PG-Gs.

In Vitro Oxygenation of 2-AG by COX-2

This assay is used to generate PG-Gs in a controlled in vitro setting and to study the kinetics of the COX-2-mediated reaction.

Protocol Overview:

-

Enzyme Preparation: Purified recombinant COX-2 is used as the enzyme source.

-

Reaction Mixture: The reaction is typically carried out in a buffered solution (e.g., Tris-HCl) containing a heme cofactor.

-

Substrate Addition: The reaction is initiated by the addition of 2-AG.

-

Reaction Quenching: After a defined incubation period, the reaction is stopped, often by the addition of a solvent like methanol.

-

Product Analysis: The reaction products (PG-Gs) are then extracted and analyzed, typically by LC-MS/MS.

Calcium Mobilization Assay

This cell-based assay is used to assess the ability of PG-Gs to induce intracellular calcium signaling.

Protocol Overview:

-

Cell Culture: A suitable cell line (e.g., RAW264.7) is cultured to an appropriate confluency.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Ligand Addition: The cells are treated with various concentrations of the PG-G of interest.

-

Fluorescence Measurement: The change in intracellular calcium concentration is monitored by measuring the fluorescence intensity over time using a fluorescence plate reader or microscope.

Conclusion and Future Directions

The discovery of prostaglandin glycerol esters has opened up a new area of research at the intersection of endocannabinoid and eicosanoid biology. These molecules have been shown to be potent signaling lipids with distinct biological activities and dedicated signaling pathways. The technical guide presented here provides a foundation for researchers entering this field, summarizing the key findings and methodologies.

Future research will likely focus on further elucidating the physiological and pathological roles of PG-Gs in vivo. The development of selective agonists and antagonists for the P2Y6 receptor will be crucial for dissecting the specific functions of the PGE2-G signaling pathway. Furthermore, a more comprehensive understanding of the regulation of PG-G biosynthesis and metabolism will provide insights into how this pathway is controlled in health and disease, potentially opening up new avenues for therapeutic intervention in inflammatory and other disorders.

References

- 1. Oxygenation of the endocannabinoid, 2-arachidonylglycerol, to glyceryl prostaglandins by cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of the endocannabinoids, 2-arachidonylglycerol and anandamide, into prostaglandin, thromboxane, and prostacyclin glycerol esters and ethanolamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The glyceryl ester of prostaglandin E2 mobilizes calcium and activates signal transduction in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Temporal dissociation of COX-2-dependent arachidonic acid and 2-arachidonoylglycerol metabolism in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Metabolism of prostaglandin glycerol esters and prostaglandin ethanolamides in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostaglandin E2 glyceryl ester is an endogenous agonist of the nucleotide receptor P2Y6. | Marnett Research Laboratory | Vanderbilt University [lab.vanderbilt.edu]

- 9. The Endocannabinoid System and PPARs: Focus on Their Signalling Crosstalk, Action and Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Biological role of Prostaglandin D2 1-glyceryl ester in vivo

An In-Depth Technical Guide on the Biological Role of Prostaglandin D2 1-Glyceryl Ester In Vivo

Audience: Researchers, scientists, and drug development professionals.

Abstract

Prostaglandin D2 1-glyceryl ester (PGD2-G) is an endogenous lipid mediator synthesized from the endocannabinoid 2-arachidonoylglycerol (2-AG) through the cyclooxygenase-2 (COX-2) pathway. Emerging as a significant signaling molecule, PGD2-G demonstrates distinct biological activities, primarily characterized by potent anti-inflammatory effects observed in various preclinical models. Unlike its parent prostaglandin, PGD2, which can exert both pro- and anti-inflammatory actions through dual receptor systems, PGD2-G appears to mediate its effects predominantly through the D-prostanoid receptor 1 (DP1), positioning it as a molecule of interest for therapeutic development in inflammatory diseases. This document provides a comprehensive overview of the biosynthesis, metabolism, signaling, and in vivo biological roles of PGD2-G, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Biosynthesis and Metabolism

The formation of PGD2-G represents a critical intersection between the endocannabinoid and prostanoid signaling systems. Its synthesis is a multi-step enzymatic cascade initiated from the endocannabinoid 2-AG.

1.1. Anabolic Pathway The synthesis begins with the oxygenation of 2-AG by cyclooxygenase-2 (COX-2), an enzyme also responsible for converting arachidonic acid into classic prostaglandins.[1][2][3] This reaction produces the unstable intermediate, prostaglandin H2-glyceryl ester (PGH2-G).[1] Subsequently, prostaglandin D synthase (PGDS) catalyzes the isomerization of PGH2-G to form PGD2-2-glyceryl ester.[1][2] In aqueous environments, this 2-glyceryl ester rapidly equilibrates to the more stable PGD2-1-glyceryl ester form.[4]

References

- 1. Prostaglandin D2-1-glyceryl ester | Benchchem [benchchem.com]

- 2. Implication of the anti-inflammatory bioactive lipid prostaglandin D2-glycerol ester in the control of macrophage activation and inflammation by ABHD6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Implication of the anti-inflammatory bioactive lipid prostaglandin D2-glycerol ester in the control of macrophage activation and inflammation by ABHD6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

Prostaglandin D2: A Comprehensive Technical Guide on a Key Lipid Mediator

Disclaimer: The initial topic requested was "PGD2-G." Following an extensive search, no specific lipid mediator designated as "PGD2-G" was identified in the scientific literature. It is presumed that this was a typographical error and the intended subject was Prostaglandin D2 (PGD2), a well-documented and critical lipid mediator. This guide will, therefore, focus on Prostaglandin D2.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth overview of Prostaglandin D2 (PGD2), covering its biosynthesis, metabolism, signaling pathways, and physiological and pathological roles. It includes detailed experimental protocols for its study and presents quantitative data in a structured format.

Introduction to Prostaglandin D2 (PGD2)

Prostaglandin D2 (PGD2) is a major bioactive lipid mediator derived from arachidonic acid through the cyclooxygenase (COX) pathway.[1][2] It is a member of the prostanoid family and plays a crucial role in a wide array of physiological and pathological processes.[3] PGD2 is produced by various cells, most notably mast cells, Th2 lymphocytes, and dendritic cells, and its effects are mediated through specific G protein-coupled receptors (GPCRs).[4][5] Initially recognized for its role in inflammation and allergic responses such as asthma, PGD2's functions are now known to extend to the regulation of sleep, body temperature, pain perception, and male sexual development.[1][6] Its dual nature, exhibiting both pro- and anti-inflammatory effects depending on the receptor it activates, makes it a complex and compelling target for therapeutic intervention.[7][8]

Biosynthesis and Metabolism of PGD2

The production of PGD2 is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane's phospholipids by phospholipase A2.[2]

Biosynthesis Pathway:

-

Arachidonic Acid to Prostaglandin H2 (PGH2): Arachidonic acid is converted to the unstable intermediate PGH2 by the action of cyclooxygenase enzymes (COX-1 and COX-2).[1][9]

-

PGH2 to Prostaglandin D2 (PGD2): PGH2 is then isomerized to PGD2 by the action of PGD synthases (PGDS).[1] There are two main isoforms of PGDS:

Metabolism: PGD2 is chemically unstable and is rapidly converted into a series of metabolites.[1] This can occur through enzymatic pathways or non-enzymatic dehydration. Key metabolic routes include:

-

Conversion to 9α,11β-PGF2 by an 11-keto reductase.

-

Non-enzymatic dehydration to form the J-series prostaglandins, such as PGJ2, Δ12-PGJ2, and 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2).[1][10]

The following diagram illustrates the biosynthesis and primary metabolism of PGD2.

PGD2 Signaling Pathways

PGD2 exerts its diverse biological effects by binding to two primary, pharmacologically distinct G protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[4] It can also interact with the thromboxane receptor (TP) at higher concentrations.[11] The signaling outcomes are often opposing, highlighting the complexity of the PGD2 system.

DP1 Receptor Signaling

The DP1 receptor is coupled to a stimulatory G protein (Gs).[12] Its activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). This pathway is generally associated with anti-inflammatory effects.[8]

Key effects of DP1 activation include:

-

Vasodilation[4]

-

Bronchodilation[7]

-

Inhibition of platelet aggregation[4]

-

Inhibition of immune cell migration[8]

-

Induction of sleep[12]

CRTH2 (DP2) Receptor Signaling

In contrast to DP1, the CRTH2 (DP2) receptor is coupled to an inhibitory G protein (Gi).[9] Activation of CRTH2 inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[13] It also causes an increase in intracellular calcium (Ca2+) mobilization.[9] This pathway is predominantly pro-inflammatory.[14]

Key effects of CRTH2 activation include:

-

Chemotaxis and activation of Th2 cells, eosinophils, and basophils[7][8]

-

Release of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13)[7][8]

-

Bronchoconstriction[6]

Quantitative Data

The interaction of PGD2 and its metabolites with their receptors, as well as their concentrations in biological fluids, are critical for understanding their function.

Table 1: Binding Affinities (Ki / Kd) of PGD2 and Metabolites to Receptors

| Ligand | Receptor | Binding Affinity (nM) | Species | Reference |

| PGD2 | CRTH2 (DP2) | Ki: 2.4 ± 0.2 | Human | [13] |

| PGD2 | CRTH2 (DP2) | Kd: 2.5 (high), 109 (low) | Human | [13] |

| PGD2 | Brain Synaptic Membrane | Kd: 28 ± 7 | Rat | [15] |

| 13,14-dihydro-15-keto PGD2 | CRTH2 (DP2) | Ki: 2.91 ± 0.29 | Human | [13] |

| 15-deoxy-Δ12,14-PGJ2 | CRTH2 (DP2) | Ki: 3.15 ± 0.32 | Human | [13] |

| Δ12-PGJ2 | CRTH2 (DP2) | Ki: 6.8 | Human | [14][16] |

| Δ12-PGD2 | CRTH2 (DP2) | Ki: 7.63 | Human | [14][16] |

| 9α,11β-PGF2 | CRTH2 (DP2) | Ki: 315.0 | Human | [14][16] |

| PGF2α | CRTH2 (DP2) | Ki > 1000 | Human | [13] |

| PGE2 | CRTH2 (DP2) | Ki > 1000 | Human | [13] |

Table 2: PGD2 Concentrations in Biological Samples

| Condition | Sample Type | PGD2 Concentration | Comments | Reference |

| Mild Asthma | Bronchoalveolar Lavage (BAL) Fluid | 3.8 nM (corrected for dilution) | 12 to 22 times higher than in normal subjects. | [17] |

| Severe Asthma | Bronchoalveolar Lavage (BAL) Fluid | Highest among asthma severities | Levels increase with disease severity and poor control. | [18][19] |

| Allergen Challenge (Asthmatics) | Bronchoalveolar Lavage (BAL) Fluid | 150-fold increase | Rapid increase within minutes of challenge. | [20] |

| Healthy Volunteers | Peripheral Venous Plasma | Not detected | Detection limit = 5 pg/mL. | [21] |

Experimental Protocols

The quantification and functional analysis of PGD2 are essential for research in this field. The two most common methods for quantification are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

PGD2 Quantification by ELISA

ELISA is a high-throughput method based on antibody-antigen binding.[22] Competitive ELISA is typically used for small molecules like PGD2.

Principle: PGD2 in the sample competes with a fixed amount of labeled PGD2 for binding to a limited amount of anti-PGD2 antibody. The amount of labeled PGD2 bound to the antibody is inversely proportional to the concentration of PGD2 in the sample.[23]

Generic Protocol (Competitive ELISA):

-

Standard Preparation: Reconstitute the PGD2 standard and perform serial dilutions to create a standard curve (e.g., 15.63-1000 pg/mL).[5][24]

-

Sample Preparation: Collect samples (serum, plasma, cell culture supernatants). Centrifuge to remove particulates. Samples may require dilution.[2]

-

Assay Procedure:

-

Add 50 µL of standard or sample to each well of the PGD2-coated microplate.[2]

-

Add 50 µL of Biotinylated anti-PGD2 antibody to each well.[23]

-

Add 100 µL of HRP-avidin or Streptavidin-HRP solution to each well.[23][25]

-

Wash the plate 5 times with wash buffer.[25]

-

Add 90-100 µL of TMB substrate solution and incubate for 15-20 minutes at 37°C in the dark.[23][25]

-

Add 50 µL of stop solution to each well.[25]

-

-

Data Analysis:

PGD2 Quantification by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity for PGD2 quantification by separating it from isomers like PGE2 and detecting specific parent and fragment ions.[26]

Principle: Samples are extracted, chromatographically separated, and then ionized. The mass spectrometer selects the PGD2 parent ion, fragments it, and detects a specific fragment ion for quantification. A deuterated internal standard (e.g., d4-PGD2) is used for accurate measurement.[26]

Generic Protocol:

-

Sample Preparation:

-

To a 500 µL sample aliquot (e.g., cell culture supernatant), add deuterated internal standards (d4-PGD2 and d4-PGE2).[26]

-

Acidify the sample (e.g., with citric acid) and add an antioxidant like BHT.[26]

-

Perform liquid-liquid extraction with a solvent like hexane/ethyl acetate (1:1, v/v).[26]

-

Vortex, centrifuge, and collect the organic phase. Repeat the extraction.

-

Evaporate the pooled organic phases to dryness and reconstitute in a suitable solvent for injection.

-

-

Chromatography:

-

Mass Spectrometry (Triple Quadrupole):

-

Data Analysis:

-

Integrate the peak areas for PGD2 and the internal standard.

-

Create a calibration curve using known concentrations of PGD2 standards.

-

Calculate the sample PGD2 concentration by comparing the peak area ratio of PGD2 to the internal standard against the calibration curve.[28]

-

Conclusion

Prostaglandin D2 is a multifaceted lipid mediator with significant implications in health and disease. Its dual signaling capabilities through the DP1 and CRTH2 receptors allow it to exert both beneficial and detrimental effects, particularly in the context of inflammation and allergic diseases like asthma. The intricate balance of its production, metabolism, and receptor activation presents a rich area for therapeutic exploration. For researchers and drug developers, a thorough understanding of PGD2's biology, coupled with robust analytical methods for its quantification and functional characterization, is paramount for advancing novel treatments that target this critical pathway.

References

- 1. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cosmobiousa.com [cosmobiousa.com]

- 3. researchgate.net [researchgate.net]

- 4. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]

- 5. file.elabscience.com [file.elabscience.com]

- 6. Prostaglandin D2 - Wikipedia [en.wikipedia.org]

- 7. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of the prostaglandin D2 metabolic pathway in Crohn’s disease: involvement of the enteric nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. publications.ersnet.org [publications.ersnet.org]

- 12. pnas.org [pnas.org]

- 13. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Specific binding of prostaglandin D2 to rat brain synaptic membrane. Occurrence, properties, and distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]

- 17. Evidence for elevated levels of histamine, prostaglandin D2, and other bronchoconstricting prostaglandins in the airways of subjects with mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Prostaglandin D₂ pathway upregulation: relation to asthma severity, control, and TH2 inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Prostaglandin D2 pathway upregulation: Relation to asthma severity, control, and TH2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mediator concentrations in bronchoalveolar lavage fluid of patients with mild asymptomatic bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. PGD2 Competitive ELISA Kit (EEL012) - Invitrogen [thermofisher.com]

- 23. krishgen.com [krishgen.com]

- 24. PGD2(Prostaglandin D2) ELISA Kit - Elabscience® [elabscience.com]

- 25. Human PGD2 ELISA kit | Cell Culture Supernatant, Serum, Tissue Homogenate [antibodies-online.com]

- 26. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Quantification of prostaglandins E2 and D2 using liquid chromatography-tandem mass spectrometry in a mouse ear edema model - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 28. tandfonline.com [tandfonline.com]

The Crucial Role of Prostaglandin D Synthase in PGD2 Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin D2 (PGD2), a key lipid mediator, is implicated in a wide array of physiological and pathological processes, including sleep regulation, inflammation, allergic responses, and pain perception.[1][2] The synthesis of PGD2 is critically dependent on the enzymatic activity of Prostaglandin D Synthase (PGDS), which catalyzes the isomerization of Prostaglandin H2 (PGH2) to PGD2.[1] Two distinct isoforms of PGDS, lipocalin-type PGDS (L-PGDS) and hematopoietic PGDS (H-PGDS), orchestrate the production of PGD2 in different tissues and cellular contexts, thereby regulating its diverse biological functions.[3] This technical guide provides an in-depth exploration of the role of PGDS in PGD2 formation, detailing the characteristics of the enzyme isoforms, their kinetic properties, and the downstream signaling pathways of PGD2. Furthermore, this guide presents detailed experimental protocols for the assessment of PGDS activity and the quantification of PGD2, serving as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Introduction to Prostaglandin D Synthase and PGD2 Formation

The biosynthesis of prostaglandins commences with the liberation of arachidonic acid from membrane phospholipids, which is then converted to the unstable intermediate Prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes. PGH2 serves as a common precursor for various prostanoids, and its fate is determined by the action of specific terminal synthases. Prostaglandin D Synthase (PGDS) is the key enzyme responsible for the isomerization of the 9,11-endoperoxide group of PGH2 to form PGD2, a prostaglandin characterized by a 9-hydroxy and an 11-keto group.[1][4]

There are two distinct and evolutionarily unrelated enzymes that catalyze this reaction:

-

Lipocalin-type Prostaglandin D Synthase (L-PGDS): Also known as β-trace, L-PGDS is a glutathione-independent enzyme and a member of the lipocalin superfamily.[1][5] It is predominantly found in the central nervous system, male genital organs, and the human heart.[1][6] Beyond its enzymatic function, L-PGDS can also act as an extracellular transporter for various lipophilic molecules.[5]

-

Hematopoietic Prostaglandin D Synthase (H-PGDS): This enzyme is a cytosolic, glutathione-dependent protein and a member of the sigma class of glutathione S-transferases (GSTs).[3][7] H-PGDS is primarily expressed in immune cells such as mast cells, antigen-presenting cells, and Th2 cells.[7]

The differential expression and regulation of these two synthases lead to the tissue-specific production of PGD2, which in turn mediates a wide range of biological effects.

Quantitative Data on PGDS and PGD2

Kinetic Parameters of Prostaglandin D Synthases

The enzymatic efficiency of L-PGDS and H-PGDS in converting PGH2 to PGD2 can be quantitatively described by their kinetic parameters.

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Notes |

| L-PGDS (mouse, recombinant) | PGH2 | 0.8 | 5.9 | The Cys65 residue is crucial for the catalytic activity. |

| H-PGDS (human, recombinant) | PGH2 | 0.2 | Not specified | The Km for the co-substrate GSH is 8 mM for the human enzyme and 0.3 mM for the rat enzyme.[8] |

| H-PGDS (human, recombinant) | CDNB | 2250 | 24 | CDNB is a non-physiological substrate used for assessing GST activity.[9] |

Table 1: Kinetic parameters of L-PGDS and H-PGDS.

Binding Affinities and Inhibitory Constants

The interaction of PGDS with its substrates, products, and inhibitors is crucial for its function and for the development of targeted therapeutics.

| Enzyme | Ligand | Parameter | Value (µM) | Notes |

| L-PGDS | PGH2 analog (U-46619) | Kd | 0.53 (high affinity), 7.91 (low affinity) | L-PGDS has two binding sites for its substrate.[10] |

| L-PGDS | PGD2 | Kd | 0.3 (high affinity), 44 (low affinity) | The product PGD2 also binds to two sites on the enzyme.[10] |

| L-PGDS | PGD2 | Kd | 0.02 | High-affinity binding suggests a role as an extracellular transporter.[4] |

| L-PGDS | Retinoic acid | Kd | 0.07 - 0.08 | Binds with high affinity, highlighting its role as a lipophilic ligand transporter.[4] |

| L-PGDS | Bilirubin/Biliverdin | Kd | 0.03 - 0.04 | Binds with high affinity.[4] |

| L-PGDS | AT-56 (inhibitor) | IC50 | 95 | A selective inhibitor of L-PGDS.[11] |

| H-PGDS | C. molle alkaloid extract | IC50 | 0.0137 (mg/ml) | A potent inhibitor of H-PGDS.[9] |

| H-PGDS | C. molle alkaloid extract | Ki (GSH) | 0.041 (mg/ml) | Uncompetitive inhibition with respect to GSH.[9] |

| H-PGDS | C. molle alkaloid extract | Ki (CDNB) | 0.0077 (mg/ml) | Non-competitive inhibition with respect to CDNB.[9] |

Table 2: Binding affinities and inhibitory constants for L-PGDS and H-PGDS.

PGD2 Production by Mast Cells

Mast cells are a major source of PGD2 in allergic and inflammatory responses.

| Cell Type | Stimulus | PGD2 Production (ng/10^6 cells) | Method of Quantification |

| Purified rat mast cells | anti-IgE | 13.1 | GC-MS |

| Enriched human mast cells | anti-IgE | 39.5 | GC-MS |

Table 3: Quantitative analysis of PGD2 production by mast cells.[12]

Signaling Pathways and Experimental Workflows

PGD2 Biosynthesis and Signaling Pathway

The formation of PGD2 by PGDS and its subsequent signaling through its receptors, DP1 and DP2, initiates a cascade of intracellular events.

Caption: PGD2 biosynthesis from arachidonic acid and its downstream signaling pathways through DP1 and DP2 receptors.

Experimental Workflow for PGDS Activity and Inhibition Assay

A typical workflow to assess the enzymatic activity of PGDS and to screen for potential inhibitors involves several key steps.

Caption: A generalized experimental workflow for determining PGDS activity and evaluating inhibitor efficacy.

Detailed Experimental Protocols

Prostaglandin D Synthase Activity Assay

This protocol outlines a general method for measuring the enzymatic activity of PGDS.

Materials:

-

Recombinant human L-PGDS or H-PGDS

-

PGH2 substrate

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Reduced glutathione (GSH) for H-PGDS assay

-

Stopping Solution (e.g., 1 M citric acid)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

ELISA kit for PGD2 quantification or LC-MS/MS system

Procedure:

-

Prepare the assay buffer. For H-PGDS, supplement the buffer with an appropriate concentration of GSH (e.g., 1 mM).

-

Dilute the recombinant PGDS enzyme to the desired concentration in the assay buffer.

-

In a microcentrifuge tube, combine the enzyme solution with the assay buffer.

-

Initiate the reaction by adding the PGH2 substrate. The final concentration of PGH2 should be in the range of its Km value.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 1-5 minutes).

-

Terminate the reaction by adding the stopping solution.

-

Extract the formed PGD2 using an organic solvent.

-

Evaporate the organic solvent and reconstitute the sample in the appropriate buffer for quantification.

-

Quantify the amount of PGD2 produced using a validated ELISA or LC-MS/MS method.

-

Calculate the specific activity of the enzyme (e.g., in nmol of PGD2 formed per minute per mg of enzyme).

Quantification of PGD2 by LC-MS/MS

This protocol provides a detailed method for the sensitive and specific quantification of PGD2 in biological samples.

Sample Preparation:

-

Collect biological samples (e.g., cell culture supernatant, plasma) and immediately add an antioxidant (e.g., butylated hydroxytoluene, BHT) and a COX inhibitor (e.g., indomethacin) to prevent ex vivo PGD2 formation and degradation.

-

Spike the sample with a known amount of a deuterated internal standard (e.g., PGD2-d4) to account for extraction losses and matrix effects.

-

Perform solid-phase extraction (SPE) to purify and concentrate the prostaglandins.

-

Condition an SPE cartridge (e.g., C18) with methanol and then with water.

-

Load the acidified sample onto the cartridge.

-

Wash the cartridge with a low-percentage organic solvent to remove interfering substances.

-

Elute the prostaglandins with a high-percentage organic solvent (e.g., ethyl acetate or methanol).

-

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid or acetic acid) to improve ionization.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Negative electrospray ionization (ESI-) is commonly used for prostaglandin analysis.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. Specific precursor-to-product ion transitions for PGD2 and its internal standard are monitored. For example, a common transition for PGD2 is m/z 351.2 -> 271.2.

-

Data Analysis: The concentration of PGD2 in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of PGD2. The limit of detection for this method can be as low as 20 pg/mL.

-

Quantification of PGD2 by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a high-throughput method for PGD2 quantification.

Procedure (based on a competitive ELISA kit):

-

Prepare standards and samples. Samples may require purification by SPE as described in the LC-MS/MS protocol.

-

Add standards and samples to the wells of a microtiter plate pre-coated with a PGD2 antibody.

-

Add a fixed amount of HRP-conjugated PGD2 to each well. This will compete with the PGD2 in the sample for binding to the antibody.

-

Incubate the plate for a specified time to allow for the competitive binding to occur.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution (e.g., TMB) that will be converted by HRP to a colored product.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

The concentration of PGD2 in the sample is inversely proportional to the absorbance and is calculated from a standard curve.

Conclusion

Prostaglandin D Synthase is a pivotal enzyme in the biosynthesis of PGD2, a lipid mediator with profound implications in health and disease. The existence of two distinct isoforms, L-PGDS and H-PGDS, allows for fine-tuned, tissue-specific regulation of PGD2 production. Understanding the enzymatic properties of these synthases and the downstream signaling pathways of PGD2 is essential for elucidating their physiological roles and for the development of novel therapeutic strategies targeting conditions such as allergies, inflammation, and sleep disorders. The detailed experimental protocols provided in this guide offer a practical framework for researchers to accurately assess PGDS activity and PGD2 levels, thereby facilitating further advancements in this critical area of research.

References

- 1. Prostaglandin D synthase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipocalin-Type Prostaglandin D Synthase as an Enzymic Lipocalin - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Lipocalin-type Prostaglandin D2 Synthase Protein Regulates Glial Cell Migration and Morphology through Myristoylated Alanine-rich C-Kinase Substrate: PROSTAGLANDIN D2-INDEPENDENT EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. genecards.org [genecards.org]

- 8. Inhibition of hematopoietic prostaglandin D2 Synthase (H-PGDS) by an alkaloid extract from Combretum molle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemical and Structural Characteristics, Gene Regulation, Physiological, Pathological and Clinical Features of Lipocalin-Type Prostaglandin D2 Synthase as a Multifunctional Lipocalin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Substrate-induced product-release mechanism of lipocalin-type prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

The Oxygenation of 2-Arachidonoylglycerol by Cyclooxygenase-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endocannabinoid 2-arachidonoylglycerol (2-AG) is a critical lipid signaling molecule, primarily known for its role as an agonist at cannabinoid receptors. However, its metabolic fate is not limited to hydrolysis. A significant alternative pathway involves the oxygenation of 2-AG by cyclooxygenase-2 (COX-2), an enzyme central to inflammation and pain. This process converts the generally anti-inflammatory and neuromodulatory 2-AG into a class of bioactive lipids known as prostaglandin glycerol esters (PG-Gs). These metabolites possess their own distinct, often pro-inflammatory and pro-nociceptive, signaling activities. This technical guide provides an in-depth examination of the COX-2-mediated oxygenation of 2-AG, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in pharmacology, biochemistry, and drug development.

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the conversion of arachidonic acid (AA) into prostaglandins (PGs), which are pivotal mediators of inflammation, pain, and fever.[1] The endocannabinoid 2-arachidonoylglycerol (2-AG) is the most abundant endocannabinoid in the central nervous system and serves as a full agonist for both cannabinoid receptors, CB1 and CB2.[2] While the primary route of 2-AG inactivation is hydrolysis by monoacylglycerol lipase (MAGL), an alternative metabolic pathway involving COX-2 has been identified.[3]

COX-2, but not its constitutively expressed isoform COX-1, efficiently oxygenates 2-AG.[4] This reaction is as effective as the canonical oxygenation of arachidonic acid.[5] The enzymatic conversion of 2-AG by COX-2 generates prostaglandin glycerol esters (PG-Gs), a novel class of lipid mediators.[6] This pathway represents a critical juncture in lipid signaling, acting as an enzymatic switch that can transform 2-AG from an anti-nociceptive molecule into pro-nociceptive prostanoids.[7] Understanding the kinetics, products, and biological consequences of this pathway is crucial for developing therapeutics that target the endocannabinoid and eicosanoid systems.

The Enzymatic Reaction: Mechanism and Products

The oxygenation of 2-AG by COX-2 mirrors the well-established mechanism for arachidonic acid. The bifunctional COX-2 enzyme first catalyzes a cyclooxygenase reaction, incorporating two molecules of oxygen into the arachidonoyl backbone of 2-AG to form the unstable endoperoxide intermediate, prostaglandin G2 glycerol ester (PGG2-G). Subsequently, the peroxidase function of COX-2 reduces the 15-hydroperoxy group of PGG2-G to a hydroxyl group, yielding prostaglandin H2 glycerol ester (PGH2-G).[2]

PGH2-G is a pivotal intermediate that serves as a substrate for various downstream prostaglandin synthases, leading to a family of PG-Gs. These include:

-

Prostaglandin E2 glycerol ester (PGE2-G)

-

Prostaglandin D2 glycerol ester (PGD2-G)

-

Prostaglandin F2α glycerol ester (PGF2α-G)

-

Prostacyclin glycerol ester (PGI2-G)

The production of these specific PG-Gs is dependent on the enzymatic machinery present in the particular cell type. For instance, PGH2-G produced by macrophages can be further metabolized by cellular PGD synthase to yield PGD2-G.[5]

Figure 1: Metabolic pathway of 2-AG oxygenation by COX-2.

Quantitative Data: Enzyme Kinetics and Inhibition

While comprehensive kinetic parameters are still being fully elucidated, studies indicate that 2-AG and arachidonic acid exhibit comparable catalytic efficiencies (kcat/Km) for oxygenation by murine COX-2. However, the interaction of these substrates with the enzyme and their sensitivity to inhibitors show marked differences. Notably, the oxygenation of 2-AG by COX-2 is significantly more sensitive to inhibition by several non-steroidal anti-inflammatory drugs (NSAIDs) than the oxygenation of AA.

Table 1: Comparative COX-2 Inhibition for 2-AG and Arachidonic Acid (AA) Oxygenation

| Inhibitor | Substrate | Inhibition Constant (KI) | IC50 | Citation(s) |

| Ibuprofen | Arachidonic Acid | 80 ± 20 µM | - | |

| 2-Arachidonoylglycerol | 1.2 µM | - | ||

| Mefenamic Acid | Arachidonic Acid | 10 ± 5 µM | - | |

| 2-Arachidonoylglycerol | N/A (Potent) | - | ||

| Indomethacin | Arachidonic Acid | - | 2 µM | |

| 2-Arachidonoylglycerol | - | 5.5 µM |

Note: Inhibition of 2-AG oxygenation by mefenamic acid was too potent to calculate a KI under the experimental conditions.Indomethacin IC50 values were determined after a 15-minute preincubation.

This differential sensitivity suggests a model where NSAIDs bind to one subunit of the COX-2 homodimer, inducing a conformational change that allosterically inhibits the binding and oxygenation of the bulkier 2-AG substrate in the adjacent subunit. In contrast, inhibition of the smaller arachidonic acid substrate may require the inhibitor to occupy both active sites of the dimer.

Figure 2: Substrate-selective inhibition of 2-AG oxygenation.

Biological Significance and Signaling

The conversion of 2-AG to PG-Gs has profound biological implications, as the products often exhibit activities that oppose those of the parent endocannabinoid.

-

Neuroinflammation and Neurotoxicity: While 2-AG is generally considered neuroprotective, its COX-2 metabolites can be neurotoxic. For example, PGE2-G has been shown to enhance excitatory glutamatergic synaptic transmission and induce neuronal injury and apoptosis. This suggests that under conditions of neuroinflammation where COX-2 is upregulated, the metabolism of 2-AG could shift from a protective pathway to a detrimental one.

-

Pain and Hyperalgesia: 2-AG typically produces antinociceptive effects. In contrast, intraplantar administration of PGE2-G induces thermal hyperalgesia and mechanical allodynia, indicating a pro-nociceptive role.[7] This positions COX-2 as a potential enzymatic switch, converting an analgesic endocannabinoid into a pain-sensitizing lipid mediator.

-

Immunomodulation: PGE2-G can modulate the activity of the transcription factor NF-κB in macrophage cell lines, a key regulator of immune and inflammatory responses.[7]

The actions of PGE2-G are only partially mediated by classical prostanoid receptors, suggesting that it may function through a unique, yet-to-be-fully-characterized receptor.[7]

Experimental Protocols

Studying the COX-2-mediated oxygenation of 2-AG requires specific methodologies to handle the lipid substrates and analyze the resulting products. Below are detailed protocols for key experiments.

In Vitro COX-2 Enzymatic Assay

This protocol is adapted from methodologies used for screening COX inhibitors and measuring enzyme activity via oxygen consumption.

Objective: To measure the rate of oxygen consumption during the oxygenation of 2-AG by purified COX-2.

Materials:

-

Purified recombinant COX-2 enzyme

-

2-Arachidonoylglycerol (2-AG) substrate

-

Arachidonic Acid (AA) substrate (for comparison)

-

Reaction Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol

-

Hematin (cofactor)

-

DMSO (for dissolving substrates and inhibitors)

-

Oxygen electrode system (e.g., Oxygraph) calibrated to 37°C

Procedure:

-

Enzyme Preparation: Prepare a COX-2 solution in the reaction buffer. Just prior to the experiment (10-15 minutes), add hematin to the enzyme solution to a final concentration of ~1 µM. Keep the activated enzyme solution on ice.

-

Substrate Preparation: Prepare stock solutions of 2-AG and AA in DMSO.

-

Reaction Setup: Add 2 mL of reaction buffer to the oxygen electrode chamber and allow it to equilibrate to 37°C.

-

Baseline Reading: Record a stable baseline reading of oxygen concentration in the buffer.

-

Substrate Addition: Add a specific volume of the 2-AG (or AA) stock solution to the chamber to achieve the desired final concentration (e.g., 10-50 µM).

-

Initiate Reaction: Initiate the enzymatic reaction by adding a small volume of the activated COX-2 enzyme solution to the chamber.

-

Measure Oxygen Consumption: Record the decrease in oxygen concentration over time. The initial, most rapid rate of oxygen uptake represents the enzyme's velocity.

-

Inhibitor Studies (Optional): To determine IC50 or KI values, pre-incubate the enzyme with various concentrations of the inhibitor in the reaction chamber for a defined period (e.g., 2-15 minutes) before adding the substrate to initiate the reaction.

Cell-Based Assay Using RAW264.7 Macrophages

This protocol describes how to measure the production of PG-Gs in a cellular context.

Objective: To quantify the production of PG-Gs from endogenous or exogenous 2-AG in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

2-Arachidonoylglycerol (optional, for exogenous addition)

-

Test inhibitors (e.g., NSAIDs)

-

Methanol (ice-cold)

-

Internal standards for LC-MS/MS (e.g., deuterated PG-Gs)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Cell Culture and Stimulation: Seed RAW264.7 cells in 6-well plates and grow to ~80% confluency. To induce COX-2 expression, replace the medium with fresh serum-free DMEM containing LPS (e.g., 1 µg/mL) and incubate for 12-24 hours.

-

Inhibitor Treatment: If testing inhibitors, replace the medium with fresh serum-free DMEM containing the desired concentration of the inhibitor and incubate for 30-60 minutes.

-

Substrate Addition (Optional): If assessing the metabolism of exogenous substrate, add 2-AG to the medium and incubate for a specified time (e.g., 30 minutes).

-

Reaction Termination and Sample Collection: Terminate the experiment by collecting the cell culture supernatant. Add ice-cold methanol to quench any enzymatic activity and precipitate proteins. Add deuterated internal standards for quantification.

-

Sample Extraction:

-

Centrifuge the samples to pellet precipitated proteins.

-

Acidify the supernatant to pH ~4.0 with acetic acid.

-

Perform solid-phase extraction (SPE) to purify the lipids. Condition a C18 SPE cartridge with methanol, then water. Load the sample, wash with water, and elute the lipids with methanol or ethyl acetate.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

-

Analysis: Reconstitute the dried extract in a small volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Quantification of Prostaglandin Glycerol Esters

This protocol outlines a general method for the sensitive and specific quantification of PG-Gs.

Objective: To separate and quantify PG-Gs from biological extracts using liquid chromatography-tandem mass spectrometry.

Materials:

-

UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Reversed-phase C18 column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid.

-

Synthetic standards for all PG-Gs to be quantified.

-

Deuterated internal standards (e.g., PGE2-G-d5).

Procedure:

-

Chromatographic Separation:

-

Reconstitute the dried sample extract in the initial mobile phase composition.

-

Inject the sample onto the C18 column.

-

Separate the analytes using a gradient elution. For example, start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B to elute the lipids.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ESI mode.

-

Use Selected Reaction Monitoring (SRM) for quantification. For each analyte and its corresponding internal standard, monitor a specific precursor-to-product ion transition.

-

Example SRM transitions:

-

PGE2-G: Monitor the transition of the parent ion to a specific fragment ion.

-

PGE2-G-d5 (Internal Standard): Monitor the corresponding mass-shifted transition.

-

-

-

Quantification:

-

Generate a standard curve by analyzing known concentrations of synthetic PG-G standards spiked with a fixed amount of the internal standard.

-

Calculate the concentration of PG-Gs in the biological samples by comparing the peak area ratio of the analyte to its internal standard against the standard curve.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Oxygenation of the endocannabinoid, 2-arachidonylglycerol, to glyceryl prostaglandins by cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Temporal dissociation of COX-2-dependent arachidonic acid and 2-arachidonoylglycerol metabolism in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Temporal dissociation of COX-2-dependent arachidonic acid and 2-arachidonoylglycerol metabolism in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Detection of Prostaglandin D2 1-glyceryl ester by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin D2 1-glyceryl ester (PGD2-G) is a bioactive lipid mediator derived from the oxygenation of the endocannabinoid 2-arachidonoylglycerol (2-AG) by the cyclooxygenase-2 (COX-2) enzyme.[1] This pathway represents a significant link between the endocannabinoid and prostanoid signaling systems. PGD2-G is the more stable regioisomer of the initially formed PGD2 2-glyceryl ester, with rapid equilibration occurring in aqueous media.[2] The detection and quantification of PGD2-G are crucial for understanding its physiological and pathological roles, particularly in inflammation and neurological processes. This application note provides a detailed protocol for the sensitive and specific detection of PGD2-G in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway

The biosynthesis of PGD2-G begins with the conversion of 2-AG to the unstable intermediate Prostaglandin H2-glyceryl ester (PGH2-G) by COX-2. PGH2-G is then isomerized by Prostaglandin D synthase (PGDS) to form PGD2 2-glyceryl ester, which rapidly equilibrates to the more stable PGD2 1-glyceryl ester.[1] While the specific signaling pathways of PGD2-G are still under investigation, analogous prostaglandin glyceryl esters, such as PGE2-glyceryl ester (PGE2-G), have been shown to elicit cellular responses, including calcium mobilization and activation of protein kinase C (PKC), independent of their hydrolysis to the corresponding free acid prostaglandin.[3]

Experimental Protocols

This section details the methodology for the extraction and quantification of PGD2-G from biological matrices such as cell culture supernatants or tissue homogenates.

Materials and Reagents

-

Prostaglandin D2 1-glyceryl ester standard (Cayman Chemical or equivalent)

-

Deuterated PGD2 (d4-PGD2) internal standard (Cayman Chemical or equivalent)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Ethyl acetate

-

Hexane

-

Butylated hydroxytoluene (BHT)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation: Liquid-Liquid Extraction

-

To 500 µL of biological sample (e.g., cell culture supernatant), add 20 µL of deuterated internal standard (d4-PGD2, 100 ng/mL).

-

Add 40 µL of 1 M citric acid and 5 µL of 10% BHT to prevent degradation.[3]

-

Add 2 mL of hexane/ethyl acetate (1:1, v/v) and vortex for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes at 4°C.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction step with another 2 mL of hexane/ethyl acetate.

-

Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Experimental Workflow

LC-MS/MS Conditions

The following are recommended starting conditions and may require optimization for specific instrumentation and applications.

| Parameter | Recommended Setting |

| LC System | UPLC or HPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transitions | See Table 2 |

Data Presentation

Quantitative analysis is achieved by Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions. The molecular weight of PGD2-G is 426.58 g/mol . The deprotonated molecule [M-H]⁻ would be m/z 425.6. Fragmentation would likely involve losses of the glyceryl moiety and water.

Table 1: Molecular Information for PGD2 1-glyceryl ester

| Compound | Formula | Molecular Weight | Precursor Ion [M-H]⁻ (m/z) |

| PGD2 1-glyceryl ester | C23H38O7 | 426.58 | 425.6 |

| d4-PGD2 (Internal Standard) | C20H28D4O5 | 356.50 | 355.5 |

Table 2: Proposed MRM Transitions for PGD2-G and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| PGD2 1-glyceryl ester (Quantifier) | 425.6 | 351.2 | Optimize for instrument |

| PGD2 1-glyceryl ester (Qualifier) | 425.6 | 271.2 | Optimize for instrument |

| d4-PGD2 (Internal Standard) | 355.5 | 275.2 | Optimize for instrument |

Note: The proposed product ions for PGD2-G are based on the fragmentation of PGD2 (m/z 351.2) and a further fragmentation common to prostaglandins (m/z 271.2). Actual transitions and collision energies must be optimized empirically using a pure standard.

Conclusion

This application note provides a comprehensive framework for the detection and quantification of Prostaglandin D2 1-glyceryl ester using LC-MS/MS. The described protocol, including detailed sample preparation and optimized mass spectrometry parameters, offers a sensitive and specific method for researchers in academia and the pharmaceutical industry. This methodology will aid in elucidating the biological functions of PGD2-G and its potential as a therapeutic target.

References

Application Notes and Protocols for LC-MS/MS Quantification of Prostaglandin Glycerol Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin glycerol esters (PG-Gs) are a class of lipid mediators formed through the oxygenation of the endocannabinoid 2-arachidonoylglycerol (2-AG) by cyclooxygenase-2 (COX-2). These molecules are implicated in various physiological and pathological processes, including inflammation and pain signaling, making their accurate quantification in biological matrices crucial for research and drug development. This document provides a detailed application note and protocol for the sensitive and specific quantification of PG-Gs using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of Prostaglandin E2-Glycerol Ester (PGE2-G)

Prostaglandin E2-glycerol ester (PGE2-G), a prominent member of the PG-G family, exerts its biological effects by activating specific signaling pathways. Unlike its free acid counterpart (PGE2), PGE2-G has been shown to trigger a rapid, concentration-dependent mobilization of intracellular calcium (Ca2+) and activate protein kinase C (PKC) in macrophage-like cells.[1] This signaling cascade is initiated through the interaction of PGE2-G with the P2Y6 receptor, a G protein-coupled receptor (GPCR).[2]

Experimental Workflow for LC-MS/MS Quantification

The quantification of prostaglandin glycerol esters from biological samples involves several key steps, from sample preparation to data analysis. A generalized workflow is presented below, which can be adapted based on the specific matrix and target analytes.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated UPLC-MS/MS method for the quantification of prostaglandin glycerol esters.[3][4][5]

Table 1: Method Validation Parameters for Prostaglandin Glycerol Esters

| Analyte | Linearity Range | LLOQ (fmol on-column) | Recovery (%) | Reference |

| PGE2-G | ~500-fold range | 25 | >43 | [5] |

| PGD2-G | ~500-fold range | 25 | >43 | [5] |

| PGF2α-G | ~500-fold range | 25 | >43 | [5] |

Table 2: Mass Spectrometry Parameters (Hypothetical MRM Transitions)

Note: The following MRM transitions are illustrative and should be optimized for the specific instrument used. The precursor ion ([M+H]+) for PG-Gs is approximately 427.3 m/z. Product ions are derived from the loss of the glycerol headgroup and subsequent fragmentation of the prostaglandin backbone.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| PGE2-G | 427.3 | 353.2 | Optimized |

| 427.3 | 335.2 | Optimized | |

| PGD2-G | 427.3 | 353.2 | Optimized |

| 427.3 | 335.2 | Optimized | |

| PGF2α-G | 429.3 | 355.2 | Optimized |

| 429.3 | 337.2 | Optimized | |

| d5-PGE2-G (IS) | 432.3 | 358.2 | Optimized |

Experimental Protocols

Sample Preparation (Solid-Phase Extraction)

This protocol is adapted for the extraction of prostaglandin glycerol esters from cell culture media or plasma.[5]

Materials:

-

Oasis HLB Solid-Phase Extraction (SPE) cartridges

-

Methanol

-

Acetonitrile

-

Water (LC-MS grade)

-

Formic acid

-

Internal standard solution (e.g., penta-deuterated PG-Gs)

-

Nitrogen evaporator

-

Centrifuge

Procedure:

-

Sample Pre-treatment: To 1 mL of sample, add the internal standard solution. Acidify the sample to pH ~3.5 with formic acid.

-

SPE Cartridge Conditioning: Condition the Oasis HLB cartridge sequentially with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove polar impurities.

-

Elution: Elute the analytes with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

Liquid Chromatography

Instrumentation:

-

Ultra-High Performance Liquid Chromatography (UPLC) system

Parameters:

-

Column: Acquity UPLC BEH C18 column (or equivalent)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40 °C

-

Gradient:

-

0-2 min: 20% B

-

2-12 min: Linear gradient to 95% B

-

12-14 min: Hold at 95% B

-

14.1-16 min: Return to 20% B and equilibrate

-

Tandem Mass Spectrometry

Instrumentation:

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Gas Flow Rates: Optimized for the specific instrument

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: As determined and optimized for each analyte and internal standard (refer to Table 2 for hypothetical examples).

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of prostaglandin glycerol esters in various biological matrices. The provided protocols and validation data serve as a comprehensive guide for researchers and scientists in the fields of lipidomics, inflammation research, and drug development, enabling the accurate measurement of these important signaling molecules.

References

- 1. The glyceryl ester of prostaglandin E2 mobilizes calcium and activates signal transduction in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin E2 glyceryl ester is an endogenous agonist of the nucleotide receptor P2Y6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Set up and validation of a sensitive method to quantify prostaglandins, prostaglandin-glycerol esters and prostaglandin-ethanolamides, as well as their respective precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous analysis of prostaglandin glyceryl esters and prostaglandins by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Prostaglandin D2 1-Glyceryl Ester (PGD2-G) Competitive ELISA Kit

Product Code: PGDG-001

Sizes: 1 x 96-well plate

Storage: Store all components at 4°C upon arrival. Do not freeze.

Introduction

Prostaglandin D2 (PGD2) is a critical lipid mediator synthesized from arachidonic acid by the action of cyclooxygenase (COX) and prostaglandin D synthases.[1][2] It plays pleiotropic roles in various physiological and pathological processes, including the regulation of sleep, body temperature, pain perception, and inflammation.[1][3] PGD2 exerts its biological effects by binding to two distinct G protein-coupled receptors: the D prostanoid receptor 1 (DP1/PTGDR) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (DP2/CRTH2).[2][3][4] Activation of these receptors triggers downstream signaling cascades that can, for example, modulate vascular permeability and amplify inflammatory responses, particularly in allergic diseases like asthma.[3][4]

Prostaglandin D2 1-glyceryl ester (PGD2-G) is an endogenous metabolite of the endocannabinoid 2-arachidonoylglycerol (2-AG) produced via the COX-2 pathway.[5][6][7] Initially formed as a 2-glyceryl ester, it rapidly equilibrates to the more stable 1-glyceryl ester form.[5][6] Recent studies have highlighted the anti-inflammatory properties of PGD2-G, demonstrating its ability to reduce macrophage activation.[7] Given that other PGD2 metabolites are established biomarkers for in vivo mast cell activation in diseases such as systemic mastocytosis and rheumatoid arthritis, PGD2-G represents a novel and promising target for investigation in immunology, pharmacology, and drug development.[8][9][10]

The PGD2-G Competitive ELISA Kit provides a sensitive and specific tool for the quantitative determination of PGD2-G in a variety of biological samples. This assay is designed for researchers investigating inflammation, endocannabinoid metabolism, and the roles of lipid mediators in health and disease.

Assay Principle

This kit is a competitive enzyme-linked immunosorbent assay (ELISA) designed for the quantitative measurement of PGD2-G. The microtiter plate is pre-coated with a specific capture antibody. During the assay, PGD2-G present in the sample or standard competes with a fixed amount of horseradish peroxidase (HRP)-conjugated PGD2-G for the limited binding sites on the capture antibody.[11][12][13] Following an incubation period, the unbound components are removed by washing.

The amount of bound HRP conjugate is then determined by the addition of a TMB substrate, which produces a blue color. The reaction is stopped by the addition of an acidic stop solution, which turns the color yellow. The intensity of the color is measured spectrophotometrically at 450 nm and is inversely proportional to the concentration of PGD2-G in the sample. A standard curve is generated by plotting the absorbance values against known concentrations of PGD2-G, allowing for the determination of the analyte concentration in unknown samples.[11]

PGD2 Signaling Pathway